molecular formula C23H24N4O5S B11211838 7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11211838
M. Wt: 468.5 g/mol
InChI Key: QCUBLYYPSCNIQS-UHFFFAOYSA-N
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Description

The compound 7-{3-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE is a complex organic molecule that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives . The piperazine moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes or receptors in the body. The piperazine moiety may enhance its binding affinity to certain targets, while the methoxyphenyl group could influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinazolinone core, piperazine moiety, and methoxyphenyl group in this compound may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. This makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

7-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H24N4O5S/c1-30-16-4-2-3-15(11-16)25-7-9-26(10-8-25)21(28)5-6-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-4,11-13H,5-10,14H2,1H3,(H,24,33)

InChI Key

QCUBLYYPSCNIQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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